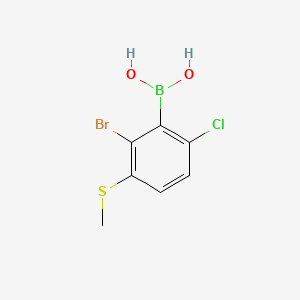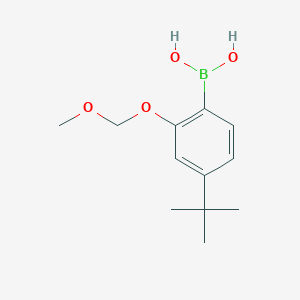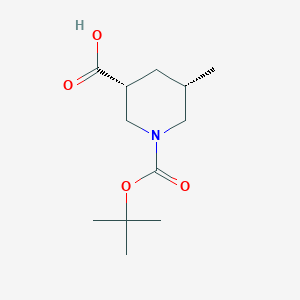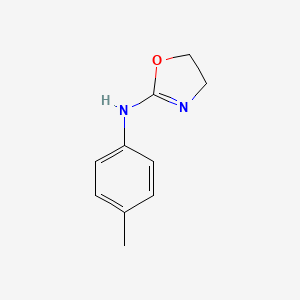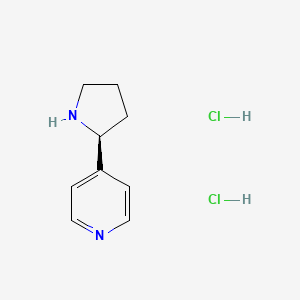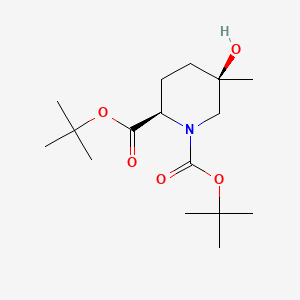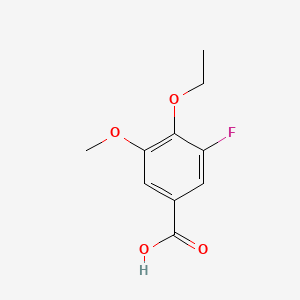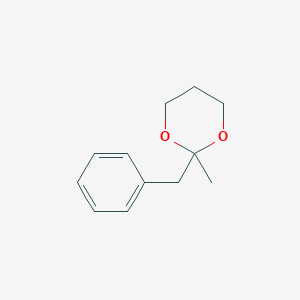
2-Benzyl-2-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-methyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a benzyl group and a methyl group at the 2-position makes this compound unique. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-2-methyl-1,3-dioxane can be synthesized from carbonyl compounds using 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal from the corresponding carbonyl compound. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and N-bromosuccinimide (NBS) can enhance the yield and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium and Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
2-Benzyl-2-methyl-1,3-dioxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2-methyl-1,3-dioxane involves the formation of cyclic acetals or ketals through a stepwise process. Initially, a hemiacetal is formed, followed by proton exchange and the formation of oxocarbenium ions. The oxocarbenium ion then reacts with the nearest hydroxyl group to form the final product . This mechanism is commonly used in carbohydrate chemistry for the protection of hydroxyl groups .
Comparison with Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
1,4-Dioxane: A six-membered ring compound with two oxygen atoms at the 1 and 4 positions.
2-Benzyl-2-methyl-1,3-dioxolane: A closely related compound with a similar structure but different ring size.
Uniqueness: 2-Benzyl-2-methyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to form stable cyclic acetals makes it valuable in organic synthesis and industrial applications .
Properties
CAS No. |
6413-86-1 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-benzyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-12(13-8-5-9-14-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
UMYTWWPNSWDCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


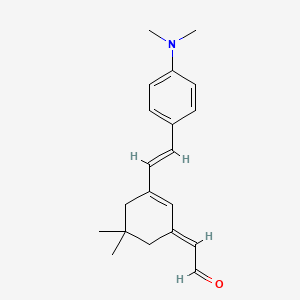
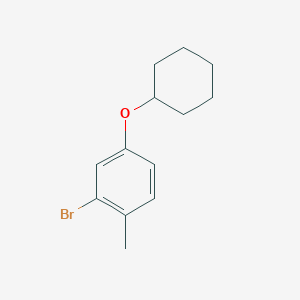
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
